Regioisomeric Identity: 3-Nitro vs. 4-Nitro Isomer Structural Confirmation
The compound is unequivocally the 3-nitrobenzamido regioisomer, a critical distinction from the commonly cataloged 4-nitro isomer (CAS 313507-39-0). This is verified by unique spectral identifiers. The InChIKey for the target 3-nitro compound is VYMGESDVYHCXPR-UHFFFAOYSA-N, whereas the 4-nitro comparator has the distinct InChIKey YVUGWYRJTUJCQC-UHFFFAOYSA-N [1][2]. This confirms a different atomic connectivity, which will lead to different chemical shift patterns in NMR and distinct fragmentation patterns in mass spectrometry.
| Evidence Dimension | Structural identity (InChIKey) |
|---|---|
| Target Compound Data | VYMGESDVYHCXPR-UHFFFAOYSA-N |
| Comparator Or Baseline | Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate (CAS 313507-39-0): InChIKey YVUGWYRJTUJCQC-UHFFFAOYSA-N |
| Quantified Difference | InChIKeys differ at the first block (VYMGESDVYHCXPR vs. YVUGWYRJTUJCQC), which is a binary, definitive structural difference. |
| Conditions | SpectraBase Compound ID Matching |
Why This Matters
For SAR studies, using the wrong nitrobenzamido regioisomer will likely lead to a loss of target engagement or unexpected biological activity, as the spatial orientation of the electron-withdrawing nitro group is a key pharmacophoric element.
- [1] SpectraBase. (2024). Ethyl 4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate. Spectrum ID: B4rKIdCsFRX. John Wiley & Sons, Inc. View Source
- [2] SpectraBase. (2024). Ethyl 4,5-dimethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate. Spectrum ID: IZRz9bRF1ZN. John Wiley & Sons, Inc. View Source
